(Acetyloxy)(triphenyl)germane
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Overview
Description
Acetic acid, triphenylgermyl ester is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular ester is formed from acetic acid and triphenylgermyl alcohol. It is a specialized compound with unique properties due to the presence of the triphenylgermyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid, triphenylgermyl ester can be synthesized through the esterification reaction between acetic acid and triphenylgermyl alcohol. The reaction typically requires a catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
CH3COOH+(C6H5)3GeOH→CH3COO-Ge(C6H5)3+H2O
Industrial Production Methods
In an industrial setting, the production of acetic acid, triphenylgermyl ester may involve the use of acyl chlorides or acid anhydrides to improve yield and reaction rate. The reaction is typically carried out in a controlled environment to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: Acetic acid, triphenylgermyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of acetic acid and triphenylgermyl alcohol.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: Acetic acid and triphenylgermyl alcohol.
Oxidation: Various oxidation products depending on the conditions.
Substitution: New esters or other substituted products.
Scientific Research Applications
Acetic acid, triphenylgermyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other germyl-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of acetic acid, triphenylgermyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing acetic acid and triphenylgermyl alcohol, which can then interact with biological molecules. The triphenylgermyl group may also participate in various chemical reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A common ester with similar chemical properties but different applications.
Methyl butyrate: Another ester with a pleasant odor, used in flavorings and perfumes.
Triphenylgermyl chloride: A related compound with a different functional group, used in organic synthesis.
Uniqueness
Acetic acid, triphenylgermyl ester is unique due to the presence of the triphenylgermyl group, which imparts distinct chemical properties and reactivity compared to other esters. This uniqueness makes it valuable in specialized applications and research.
Properties
CAS No. |
15917-09-6 |
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Molecular Formula |
C20H18GeO2 |
Molecular Weight |
363.0 g/mol |
IUPAC Name |
triphenylgermyl acetate |
InChI |
InChI=1S/C20H18GeO2/c1-17(22)23-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 |
InChI Key |
ULRQISXVXNUQSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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